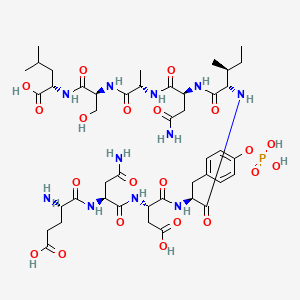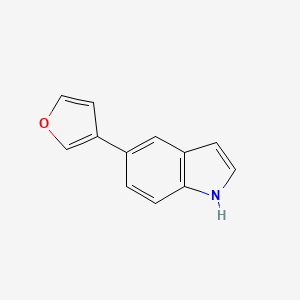
Decyclopentyl-Zafirlukast-Methylester
Übersicht
Beschreibung
Decyclopentyl Zafirlukast Methyl Ester is a derivative of Zafirlukast, a leukotriene receptor antagonist primarily used in the treatment of asthma. This compound has a molecular formula of C27H27N3O6S and a molecular weight of 521.58 g/mol . It is a potentially novel compound with modified pharmacological properties, making it an interesting subject for medicinal chemistry and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Decyclopentyl Zafirlukast Methyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential effects on leukotriene pathways and inflammation.
Medicine: Investigated for its therapeutic potential in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.
Wirkmechanismus
Target of Action
Decyclopentyl Zafirlukast Methyl Ester is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLT1) . These receptors play a crucial role in mediating the effects of leukotrienes, which are lipid signaling molecules involved in the inflammatory response .
Mode of Action
This compound acts as a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis . By blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors, it reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
The compound’s action affects the leukotriene pathway, specifically the interaction between leukotrienes and their receptors. Leukotrienes are produced in the body during an inflammatory response and can cause bronchoconstriction and other inflammatory symptoms. By blocking these effects, Decyclopentyl Zafirlukast Methyl Ester can alleviate symptoms of conditions like asthma .
Pharmacokinetics
Its parent compound, zafirlukast, is known to be extensively metabolized in the liver by the cyp2c9 enzyme . It is mainly excreted as hydroxylated metabolites via the feces . The bioavailability of Zafirlukast is unknown .
Result of Action
The molecular and cellular effects of Decyclopentyl Zafirlukast Methyl Ester’s action include reduced constriction of the airways, decreased mucus build-up in the lungs, and lessened inflammation of the breathing passages . This leads to alleviation of symptoms in conditions like asthma.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Decyclopentyl Zafirlukast Methyl Ester. For instance, the compound’s action can be affected by the presence of other substances that are metabolized by the same liver enzyme, CYP2C9 . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
It is known that Zafirlukast, the parent compound, acts as a leukotriene receptor antagonist, blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors . This suggests that Decyclopentyl Zafirlukast Methyl Ester may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Zafirlukast has been shown to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells . This suggests that Decyclopentyl Zafirlukast Methyl Ester may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Zafirlukast is known to be a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis . This suggests that Decyclopentyl Zafirlukast Methyl Ester may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Zafirlukast is known to be involved in the leukotriene pathway , suggesting that Decyclopentyl Zafirlukast Methyl Ester may be involved in similar pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decyclopentyl Zafirlukast Methyl Ester involves several steps, starting from Zafirlukast. The process typically includes the esterification of Zafirlukast with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Decyclopentyl Zafirlukast Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Decyclopentyl Zafirlukast Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zafirlukast: The parent compound, used for asthma treatment.
Montelukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: A leukotriene receptor antagonist used in Japan for asthma treatment.
Uniqueness
Decyclopentyl Zafirlukast Methyl Ester is unique due to its modified structure, which may confer different pharmacological properties compared to its parent compound, Zafirlukast. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZMDHMOLIPBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655289 | |
| Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159195-67-1 | |
| Record name | Zafirlukast decyclopentyl methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAFIRLUKAST DECYCLOPENTYL METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ3J3C7QAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)

![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)
![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)





